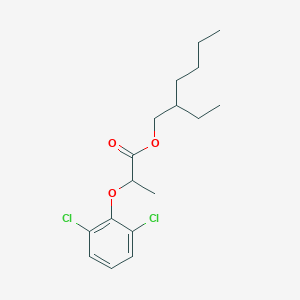

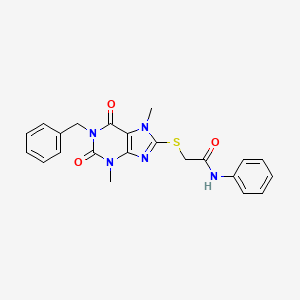

![molecular formula C19H15FN6OS B2889292 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 863452-78-2](/img/structure/B2889292.png)

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide” belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These derivatives have been reported to exhibit potent inhibitory activity against Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .

Molecular Structure Analysis

Molecular docking studies have been performed on similar compounds . These studies provide insights into the binding affinity of the compound with target proteins, which is crucial for understanding its biological activity.Scientific Research Applications

Heterocyclic Compound Synthesis and Insecticidal Activity

- Context : Heterocyclic compounds like 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide are studied for their potential in the synthesis of various heterocycles. These compounds often serve as precursors in chemical reactions to create diverse molecular structures.

- Application : A study demonstrated the use of similar heterocyclic compounds in synthesizing a range of heterocycles, including pyrrole, pyridine, and others. The synthesized compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing their potential in pest control and agricultural applications (Fadda et al., 2017).

Molecular Probes and Pharmacological Studies

- Context : Derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, closely related to the compound , have been studied for their high affinity and selectivity as antagonists for the human A2A adenosine receptor.

- Application : These derivatives have been used to create molecular probes for studying the A2A adenosine receptor, which is significant in pharmacological research. The compounds were modified for various uses, including PET imaging and fluorescent reporting (Kumar et al., 2011).

Antitumor and Antimicrobial Applications

- Context : Compounds within the family of triazolo[4,5-d]pyrimidin-7-yl and similar structures have been investigated for their antitumor and antimicrobial properties.

- Application : Research has shown that these compounds can have significant effects on various cancer cell lines and display antimicrobial properties against a range of microorganisms. This highlights their potential in the development of new therapeutic agents for treating cancers and infectious diseases (Fares et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility .

Mode of Action

The compound interacts with its target by inhibiting the c-Met receptor tyrosine kinase . This inhibition disrupts the normal functioning of the receptor, leading to changes in the cellular processes it controls .

Biochemical Pathways

The inhibition of the c-Met receptor tyrosine kinase affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and motility

Result of Action

The inhibition of the c-Met receptor tyrosine kinase by this compound can lead to a decrease in cell proliferation and survival . This could potentially make the compound useful in the treatment of diseases characterized by overactive c-Met signaling, such as certain types of cancer .

Future Directions

Properties

IUPAC Name |

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN6OS/c20-14-8-4-5-9-15(14)23-16(27)11-28-19-17-18(21-12-22-19)26(25-24-17)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRFYDRQMRMPTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(4-bromophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2889212.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2889214.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2889216.png)

![3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2889217.png)

![N-(3-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2889218.png)

![(1R,3s,5S)-N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2889221.png)

![2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2889225.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2889229.png)